
2-chlorobenzaldehyde (7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone
Overview
Description
2-chlorobenzaldehyde (7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone is a useful research compound. Its molecular formula is C21H19ClN6O2 and its molecular weight is 422.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 422.1258016 g/mol and the complexity rating of the compound is 670. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-Chlorobenzaldehyde (7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of 2-chlorobenzaldehyde hydrazone derivatives typically involves the condensation of 2-chlorobenzaldehyde with hydrazine or its derivatives. The reaction conditions can vary but often include heating in the presence of solvents like ethanol or methanol. The resulting hydrazones can be characterized using spectroscopic methods such as NMR and IR spectroscopy.
Biological Activity Overview
The biological activities of this compound and its derivatives have been investigated across multiple studies. Key areas of focus include:
- Antimicrobial Activity : Several studies have reported that hydrazone derivatives exhibit significant antibacterial and antifungal properties. For instance, a series of acyl hydrazones derived from benzimidazole showed potent antimicrobial effects against various Gram-positive and Gram-negative bacteria .
- Antimalarial Activity : Similar hydrazone compounds have demonstrated antimalarial activity by chelating free iron and inhibiting heme polymerization in malaria parasites. This mechanism is crucial for disrupting the life cycle of Plasmodium species .
- Antioxidant Properties : Some derivatives have shown the ability to scavenge free radicals, indicating potential use as antioxidants in therapeutic applications .
Case Studies
- Antimicrobial Evaluation : A study synthesized several hydrazone derivatives and evaluated their antimicrobial activity against common pathogens. The results indicated that certain compounds had Minimum Inhibitory Concentrations (MIC) lower than standard antibiotics, suggesting a promising alternative for treating infections .
- Antimalarial Mechanism : Research on a related hydrazone compound (5f) highlighted its ability to chelate iron and inhibit heme polymerization effectively. In vitro assays demonstrated a significant reduction in parasite growth, while in vivo studies confirmed prolonged survival in infected murine models .
- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of 2-chlorobenzaldehyde derivatives on cancer cell lines. The findings revealed that specific modifications to the hydrazone structure enhanced cytotoxicity against various cancer types, indicating potential for anticancer drug development .
Data Table
Biological Activity | Compound Tested | Methodology | Key Findings |
---|---|---|---|
Antimicrobial | Acyl Hydrazones | MIC Testing | Potent activity against Gram-positive/negative bacteria |
Antimalarial | Benzothiazole Hydrazones | In vitro/In vivo assays | Significant growth inhibition of Plasmodium spp. |
Cytotoxicity | Various Hydrazones | Cell viability assays | Enhanced cytotoxicity in modified structures |
The mechanisms underlying the biological activities of 2-chlorobenzaldehyde hydrazones often involve:
- Iron Chelation : Compounds act as iron chelators, which is particularly effective against malaria parasites that rely on iron for their metabolism.
- Reactive Oxygen Species (ROS) Scavenging : Some derivatives exhibit antioxidant properties by neutralizing free radicals.
- Inhibition of Enzymatic Pathways : Certain hydrazones may inhibit enzymes critical for pathogen survival or proliferation.
Properties
IUPAC Name |
7-benzyl-8-[(2E)-2-[(2-chlorophenyl)methylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN6O2/c1-26-18-17(19(29)27(2)21(26)30)28(13-14-8-4-3-5-9-14)20(24-18)25-23-12-15-10-6-7-11-16(15)22/h3-12H,13H2,1-2H3,(H,24,25)/b23-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAEWQFRCORDYGU-FSJBWODESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN=CC3=CC=CC=C3Cl)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N/N=C/C3=CC=CC=C3Cl)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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